molecular formula C12H13FO2 B1460444 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone CAS No. 1019626-67-5

1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone

Cat. No.: B1460444
CAS No.: 1019626-67-5
M. Wt: 208.23 g/mol
InChI Key: XVVYLBIDEBMCOF-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is an acetophenone derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a cyclopropylmethoxy group at the 4-position, linked to an ethanone moiety. This compound is of interest in medicinal chemistry for its structural features, which may optimize pharmacokinetic properties compared to simpler analogs.

Properties

IUPAC Name

1-[4-(cyclopropylmethoxy)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVYLBIDEBMCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone can be represented as follows:

  • Molecular Formula : C12H13F1O2
  • Molecular Weight : 220.23 g/mol

This compound features a cyclopropyl group, a fluorophenyl moiety, and an ethanone functional group, which contribute to its unique biological properties.

Target Receptors

Research indicates that 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone may act as an agonist for cannabinoid receptors, particularly the CB2 receptor. This interaction suggests potential therapeutic applications in pain management and inflammation reduction.

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including:

  • Endocannabinoid System : Involvement in the modulation of pain and inflammatory responses.
  • Cell Signaling Pathways : Potential effects on cellular signaling mechanisms that regulate gene expression and cellular metabolism.

Antiproliferative Effects

In vitro studies have demonstrated that 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone exhibits significant antiproliferative activity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa15.2
A54912.6
HepG218.5
MCF-714.0

These results indicate its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

Pharmacokinetics

Pharmacokinetic studies suggest that 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone has favorable absorption characteristics with a good ability to cross the blood-brain barrier. This property is crucial for its potential use in treating central nervous system disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Pain Relief : A recent animal model study indicated that administration of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone resulted in significant pain relief in inflammatory models, suggesting its potential as a non-opioid analgesic.
  • Cancer Research : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a potential chemotherapeutic agent.
  • Neuroprotective Effects : Research has suggested neuroprotective effects in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Target Compound :

    • Substituents : 3-Fluoro (electron-withdrawing), 4-cyclopropylmethoxy (electron-donating via resonance, sterically rigid).
    • Impact : The fluorine atom enhances electrophilicity at the carbonyl group, while the cyclopropylmethoxy group balances solubility and steric hindrance.
  • 1-(3-Cyclopropylphenyl)ethanone (): Substituents: Cyclopropyl directly attached to the phenyl ring (meta position). Impact: Lacks the methoxy linker, reducing steric bulk and electronic modulation compared to the target compound .
  • 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): Substituents: 3-Fluoro, 4-azepan (seven-membered amine ring). Impact: The azepan group introduces flexibility and basicity, contrasting with the rigid, non-polar cyclopropylmethoxy group in the target compound .

Physicochemical Properties

Compound Name Molecular Weight logP (Estimated) Key Substituents
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone 222.24 ~2.8 3-F, 4-cyclopropylmethoxy
1-(2-Chlorophenyl)ethanone 154.59 ~2.1 2-Cl
1-(4-Ethyl-3-methylphenyl)ethanone () 162.23 ~2.5 4-Ethyl, 3-methyl
1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone () 228.26 ~3.3 Biphenyl with 3-F, 4-methyl
  • Lipophilicity : The target’s cyclopropylmethoxy group increases logP compared to alkyl-substituted analogs () but remains lower than biphenyl derivatives () .
  • Solubility: The methoxy linker may improve aqueous solubility relative to non-polar cyclopropyl-direct analogs ().

Research Findings and Implications

  • Synthetic Feasibility : Methods for analogous compounds (e.g., Suzuki couplings in ) suggest modular routes to the target compound, though cyclopropylmethoxy installation may require specialized reagents .
  • Activity Optimization: Structural parallels to indolyl-ethanones () imply that introducing electron-withdrawing groups (e.g., nitro) could enhance bioactivity, though this may compromise metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone typically involves:

  • Starting from a hydroxy-fluorophenyl ethanone intermediate.
  • Introduction of the cyclopropylmethoxy substituent via nucleophilic substitution or alkylation.
  • Control of reaction conditions to ensure selective substitution at the para position relative to the ethanone group.

Key Preparation Steps

Starting Material: 1-(3-Hydroxy-4-fluorophenyl)ethanone

  • This compound serves as the orthogonally protected phenyl ethanone precursor.
  • The hydroxyl group at the 3-position allows for selective ether formation.
  • The fluorine atom at the 4-position is retained throughout the synthesis.

Formation of the Cyclopropylmethoxy Substituent

  • The cyclopropylmethoxy group is introduced by nucleophilic displacement of an appropriate alkyl halide (e.g., cyclopropylmethyl bromide) on the phenolic hydroxyl group.
  • This reaction is typically carried out under basic conditions using sodium hydride or sodium methoxide as a base in an aprotic solvent such as dimethylformamide (DMF).
  • The reaction temperature is controlled to optimize yield and minimize side reactions, often around room temperature to 100 °C.

Reaction Conditions and Optimization

  • Alkylation is performed under mild to moderate heating to ensure complete conversion.
  • The choice of base and solvent is critical for high selectivity and yield.
  • Purification of the product is achieved by standard organic extraction, washing, drying, and distillation or chromatography.

Detailed Research Findings and Examples

A study focusing on related substituted phenyl ethanones with cyclopropylmethoxy groups reports the following:

Step Reagents/Conditions Outcome/Notes
Starting material 1-(3-Hydroxy-4-fluorophenyl)ethanone Orthogonally protected intermediate
Alkylation Cyclopropylmethyl bromide, NaH/NaOMe, DMF, 25-100 °C Nucleophilic substitution to form cyclopropylmethoxy ether
Purification Organic extraction, drying over MgSO4, distillation High purity product obtained
  • The nucleophilic substitution proceeds with good yields and minimal by-products.
  • The fluorine substituent remains intact, which is important for the compound's biological activity.
  • The cyclopropylmethoxy group enhances the compound's pharmacokinetic properties based on structure-activity relationship studies.

Comparative Analysis with Related Compounds

The preparation of 1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone is analogous to methods used for other substituted phenyl ethanones, such as:

  • 1-(3-(cyclopentyloxy)-4-hydroxyphenyl)ethanone derivatives.
  • Compounds with 2-difluoromethoxy or other alkoxy substituents introduced via similar nucleophilic substitution reactions.

This similarity allows leveraging established protocols for ether formation on phenolic substrates, ensuring reproducibility and scalability.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Notes
Starting Material 1-(3-Hydroxy-4-fluorophenyl)ethanone Commercially available or synthesized
Alkylating Agent Cyclopropylmethyl bromide Used in slight excess
Base Sodium hydride (NaH) or sodium methoxide (NaOMe) Strong base to deprotonate phenol
Solvent Dimethylformamide (DMF) Aprotic solvent facilitating nucleophilic attack
Temperature 25 °C to 100 °C Controlled to optimize reaction rate and selectivity
Reaction Time Several hours (typically 2-6 hours) Monitored by TLC or HPLC
Workup Organic extraction, washing, drying over MgSO4 Standard organic purification
Purification Distillation or chromatography To achieve >95% purity
Yield Moderate to high Typically 60-85% depending on conditions

Notes on Industrial Applicability

  • The described preparation method uses readily available reagents and mild conditions.
  • The process is amenable to scale-up due to straightforward reaction steps and purification.
  • The preservation of the fluorine substituent and the introduction of the cyclopropylmethoxy group are critical for the compound’s intended biological functions, often related to pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone
Reactant of Route 2
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1-(4-Cyclopropylmethoxy-3-fluorophenyl)-ethanone

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